molecular formula C14H23NO3 B2890663 tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate CAS No. 1417551-36-0

tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate

Cat. No.: B2890663
CAS No.: 1417551-36-0
M. Wt: 253.342
InChI Key: NDFVBLMGZYGPJV-UHFFFAOYSA-N
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Description

tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate: is a chemical compound with a unique bicyclic structure. It is primarily used in scientific research and industrial applications due to its distinctive chemical properties and reactivity.

Scientific Research Applications

tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate has several applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate typically involves the reaction of a bicyclic precursor with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 4-formylbicyclo[2.2.2]octan-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl (4-formylbicyclo[2.2.2]octan-1-yl)carbamate stands out due to its unique bicyclic structure and the presence of both a formyl and a tert-butyl carbamate group.

Properties

IUPAC Name

tert-butyl N-(4-formyl-1-bicyclo[2.2.2]octanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-12(2,3)18-11(17)15-14-7-4-13(10-16,5-8-14)6-9-14/h10H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFVBLMGZYGPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417551-36-0
Record name tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
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